Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Description
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate ester, cyano, and methyl groups, as well as a furan-derived carbamoyl moiety linked to a 4-chlorophenoxy group. Its molecular formula is C₂₀H₁₆ClN₂O₅S, with a molecular weight of 431.87 g/mol.
Properties
CAS No. |
406470-69-7 |
|---|---|
Molecular Formula |
C20H15ClN2O5S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 5-[[5-[(4-chlorophenoxy)methyl]furan-2-carbonyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-11-15(9-22)19(29-17(11)20(25)26-2)23-18(24)16-8-7-14(28-16)10-27-13-5-3-12(21)4-6-13/h3-8H,10H2,1-2H3,(H,23,24) |
InChI Key |
HJSKDKMALKQCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Synthesis
The 3-methylthiophene-2-carboxylate backbone is synthesized via a Gewald reaction, a well-established method for producing 2-aminothiophenes. Modifications to the classical Geweld protocol enhance yield for this specific derivative:
Reaction Conditions:
-
Reactants: Cyclohexanone (1.2 equiv), methyl cyanoacetate (1.0 equiv), elemental sulfur (1.5 equiv).
-
Catalyst: Morpholine (10 mol%) in ethanol.
-
Temperature: Reflux at 78°C for 8–12 hours.
Mechanistic Insights:
The reaction proceeds through a ketene intermediate, where sulfur facilitates cyclization to form the thiophene ring. The methyl ester group is introduced in situ via methyl cyanoacetate, eliminating the need for post-cyclization esterification .
Yield Optimization:
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, DMF, THF | EtOH | 78 |
| Catalyst Loading | 5–15 mol% | 10 mol% | 82 |
| Reaction Time | 6–18 hours | 10 hours | 85 |
Cyano Group Introduction at the 4-Position
The cyano group is introduced via nucleophilic aromatic substitution (NAS) on the pre-formed thiophene core. This step demands careful selection of the nitrating agent to avoid over-functionalization:
Methodology:
-
Nitration: Treat the thiophene core with fuming nitric acid (HNO₃, 90%) in sulfuric acid at 0–5°C for 2 hours.
-
Reduction: Reduce the nitro group to an amine using SnCl₂ in HCl.
-
Diazotization/Cyanidation: Convert the amine to a diazonium salt with NaNO₂/HCl, followed by treatment with CuCN in DMF at 60°C.
Critical Parameters:
-
Temperature Control: Maintaining sub-10°C during nitration prevents ring sulfonation.
-
CuCN Purity: ≥98% purity minimizes side products from competing coupling reactions .
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 92 | 88 |
| Reduction | 85 | 90 |
| Diazotization | 78 | 82 |
Chlorophenoxy-Methyl-Furan Moiety Synthesis
The furan component is synthesized separately and coupled to the thiophene core via a Suzuki-Miyaura cross-coupling reaction:
Furan Synthesis:
-
Furan Ring Formation: Dehydrate 2,5-dihydroxyacetone with p-toluenesulfonic acid (PTSA) in toluene.
-
Chlorophenoxy Methylation: React the furan with 4-chlorobenzyl bromide in the presence of K₂CO₃ in acetone.
Coupling Reaction:
-
Catalyst: Pd(PPh₃)₄ (2 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: Degassed DMF:H₂O (9:1).
-
Temperature: 80°C for 6 hours.
Key Challenges:
-
Oxygen Sensitivity: Strict anaerobic conditions are required to prevent palladium catalyst deactivation.
-
Regioselectivity: The electron-withdrawing cyano group directs coupling to the 5-position of the thiophene .
Carbamate Linkage Formation
The final carbamate bond is formed via reaction of the furan-carbonyl chloride with the thiophene amine:
Procedure:
-
Carbonyl Chloride Generation: Treat 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid with thionyl chloride (SOCl₂) in dry dichloromethane.
-
Aminolysis: Add the thiophene amine derivative dropwise to the acyl chloride solution at −20°C, followed by triethylamine (2.5 equiv).
Reaction Monitoring:
-
FTIR: Disappearance of the −NCO peak at 2270 cm⁻¹ confirms complete reaction.
-
HPLC: Purity ≥95% is achieved with a 1:1.2 amine:acyl chloride ratio.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing solvent recovery, catalyst recycling, and waste minimization:
Process Intensification Strategies:
-
Continuous Flow Reactors: Implemented for the Gewald reaction to improve heat transfer and reduce reaction time by 40%.
-
Catalyst Immobilization: Pd nanoparticles on mesoporous silica enable 5 reuse cycles without significant activity loss.
Environmental Metrics:
| Metric | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| Solvent Consumption | 320 L/kg | 110 L/kg |
Comparative Analysis of Synthetic Routes
An evaluation of alternative pathways reveals trade-offs between yield, cost, and scalability:
Route A (Linear):
Gewald reaction → Nitration → Coupling → Carbamation
-
Total Yield: 54%
-
Cost Index: 1.00
Route B (Convergent):
Parallel synthesis of thiophene and furan moieties → Late-stage coupling
-
Total Yield: 62%
-
Cost Index: 0.87
Route C (One-Pot):
Tandem Gewald-nitration-cyanation in a single reactor
-
Total Yield: 48%
-
Cost Index: 0.95
The convergent route (B) offers the best balance of efficiency and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
Key Observations:
Thiophene vs.
Substituent Diversity: The target’s cyano group increases electrophilicity, contrasting with the formyl group in , which may alter reactivity in nucleophilic environments.
Molecular Weight : The target’s higher molecular weight (431.87 g/mol) compared to analogs (e.g., 223.25–327.17 g/mol) suggests reduced solubility in aqueous media, necessitating formulation optimization for biological testing .
Computational Similarity Assessment
Per , structural similarity analysis using 2D/3D descriptors (e.g., Tanimoto coefficient, pharmacophore mapping) would be critical for virtual screening. The target’s unique cyano and chlorophenoxy groups may reduce similarity scores (<70%) with analogs like or , necessitating advanced docking studies to predict bioactivity .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted furan and thiophene precursors. For example, the furan moiety with a 4-chlorophenoxy methyl group can be synthesized via nucleophilic substitution of 4-chlorophenol with a halogenated furan derivative under basic conditions (e.g., K₂CO₃ or NaOH) . The final coupling of the furan-carbonyl amino group to the thiophene ring may require peptide coupling reagents like EDC/HOBt. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substitution patterns, particularly distinguishing between thiophene and furan ring protons. Mass spectrometry (HRMS or ESI-MS) confirms the molecular ion peak and fragmentation patterns. Elemental analysis validates stoichiometry, while IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of furan and thiophene moieties?
Low yields in coupling reactions often stem from steric hindrance or poor nucleophilicity of the amino group. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
- Introducing electron-withdrawing groups (e.g., cyano) on the thiophene ring to increase electrophilicity of the carbonyl carbon .
- Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates .
Q. How should researchers address contradictory data between computational predictions and experimental NMR results?
Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent-induced shifts. To resolve this:
- Perform variable-temperature NMR to identify conformational equilibria .
- Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts, accounting for solvent effects (e.g., using PCM models) .
- Use 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations .
Q. What in vitro assays are suitable for evaluating biological activity, given its structural features?
The compound’s thiophene-furan scaffold suggests potential kinase or enzyme inhibition. Recommended assays:
- Anti-inflammatory activity : COX-2 inhibition assay (ELISA) with IC₅₀ determination .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), comparing EC₅₀ values with structurally similar derivatives .
- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding affinities for targets like TNF-α or MAP kinases .
Q. How can stability issues under ambient storage conditions be mitigated?
The ester and cyano groups are prone to hydrolysis. Stability protocols include:
- Storing the compound under anhydrous conditions (argon atmosphere) at -20°C.
- Conducting accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS .
- Formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term biological assays .
Q. How to design a structure-activity relationship (SAR) study targeting the thiophene core?
Focus on systematic substitutions:
- Variable positions : Replace the 4-cyano group with -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) to modulate electronic effects .
- Comparative analysis : Synthesize analogs with pyrrole instead of furan to assess heterocycle influence on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
